molecular formula C18H20O2 B3053134 1-Pentanone, 3-methoxy-1,5-diphenyl- CAS No. 51238-86-9

1-Pentanone, 3-methoxy-1,5-diphenyl-

Cat. No. B3053134
CAS RN: 51238-86-9
M. Wt: 268.3 g/mol
InChI Key: NORAXXZWLVRTBQ-UHFFFAOYSA-N
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Description

1-Pentanone, 3-methoxy-1,5-diphenyl- is a chemical compound with the molecular formula C18H20O2 . It is a useful research chemical that can be used for a variety of research applications .


Molecular Structure Analysis

The molecular structure of 1-Pentanone, 3-methoxy-1,5-diphenyl- consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The molecular weight is approximately 268.35 g/mol .


Physical And Chemical Properties Analysis

1-Pentanone, 3-methoxy-1,5-diphenyl- has a molecular weight of 268.35 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not explicitly mentioned in the available resources.

Scientific Research Applications

Aphicidal Activity

  • Botanical Aphicides : 1,5-Diphenyl-1-pentanone, a related compound to 3-methoxy-1,5-diphenyl-1-pentanone, demonstrates significant aphicidal activity. Extracted from Stellera chamaejasme, it shows strong contact and anti-feedant activity against aphids like Aphis gossypii and Schizaphis graminum. Its effectiveness is dose-dependent, highlighting its potential as a novel class of aphicide (Ping et al., 2001).

Extraction and Separation Techniques

  • Supercritical Fluid Extraction : This compound is effectively extracted from Stellera chamaejasme L. using supercritical fluid extraction (SFE). Optimization of parameters like pressure, temperature, and modifier was achieved through orthogonal test design, making the process efficient for isolating and purifying 1,5-diphenyl-1-pentanone (Peng et al., 2006).

Synthesis and Structure-Activity Studies

  • Insecticidal Activity : The synthesis of 1,5-diphenyl-1-pentanone analogues reveals their insecticidal activities, especially against Aphis gossypii. This research expands the potential of such compounds in developing new insecticides, with a focus on structure-activity relationships (Tao et al., 2007).
  • Analogues Design and Synthesis : Novel derivatives of 1,5-diphenyl-1-pentanone have been synthesized, demonstrating enhanced aphicidal activity. This study underlines the importance of structural modifications to improve the efficacy of such compounds in pest control (Yang et al., 2011).

Biological Activities

  • Antifeedant Activity : A study on a bioactive compound from Stellera chamaejasme showed that 1,5-diphenyl-3-hydroxyl-1-pentanone, a derivative, exhibits significant antifeedant activity against larvae of Pieris rapae. This compound also notably inhibits acetylcholinesterase, an enzyme targeted in pest control (Hou Tai-ping, 2006).

Other Applications

  • Radioligand Synthesis : 1-Pentanone derivatives have been used in synthesizing radioligands like O-methyl-11C fluvoxamine, a potential tool for assessing serotonin uptake sites in the brain via positron emission tomography (PET) (Matarrese et al., 1997).

properties

IUPAC Name

3-methoxy-1,5-diphenylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-20-17(13-12-15-8-4-2-5-9-15)14-18(19)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORAXXZWLVRTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC1=CC=CC=C1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466252
Record name 1-Pentanone, 3-methoxy-1,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51238-86-9
Record name 1-Pentanone, 3-methoxy-1,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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